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Compound of Interest

Compound Name: 4-methylbenzoyl Bromide

Cat. No.: B8374484

An In-depth Technical Guide to the Spectroscopic Characterization of 4-methylbenzoyl
bromide

Introduction

4-methylbenzoyl bromide, also known as p-toluoyl bromide, is an acyl bromide derivative of
toluene. Its chemical formula is CsH7BrO, and its structure features a bromide atom attached to
the carbonyl carbon of a 4-methylbenzoyl group[1]. As a reactive acylating agent, it serves as a
valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical
industries for introducing the 4-methylbenzoyl moiety into molecules.

The precise structural elucidation and purity assessment of 4-methylbenzoyl bromide are
critical for its application in sensitive multi-step syntheses. This requires a multi-faceted
analytical approach, leveraging a suite of spectroscopic techniques. This guide provides an in-
depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 4-methylbenzoyl bromide. By synthesizing data from closely
related analogs and fundamental spectroscopic principles, we will explain the causality behind
the expected spectral features, offering a framework for researchers to confidently identify and
characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 4-methylbenzoyl bromide, both 'H and 3C NMR provide unambiguous
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information about its carbon-hydrogen framework.

'H NMR Spectroscopy

The proton NMR spectrum of 4-methylbenzoyl bromide is expected to show distinct signals
corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing
nature of the acyl bromide group and the electron-donating nature of the para-methyl group
create a characteristic splitting pattern in the aromatic region.

Expert Interpretation: The aromatic protons form an AA'BB' spin system, which often appears
as two distinct, pseudo-doublets. The protons ortho to the electron-withdrawing carbonyl group
(Ha) are deshielded and appear further downfield compared to the protons meta to the carbonyl
group (He), which are ortho to the electron-donating methyl group. The methyl group protons
(Ha) appear as a sharp singlet in the typical alkyl region. Based on data for the analogous p-
toluoyl chloride, the chemical shifts can be predicted with high confidence[2].

Predicted *H NMR Data (CDCls, 400 MHz)

Predicted Coupling
Signal Label Protons Chemical Shift  Multiplicity Constant (J,
(3, ppm) Hz)
Ar-H (ortho to -
Ha ~7.9-8.1 Doublet (d) ~8.2
COBr)
Ar-H (meta to -
Hs ~7.2-74 Doublet (d) ~8.2
COBI)
Ha -CHs ~24-25 Singlet (s) N/A

3C NMR Spectroscopy

The 13C NMR spectrum provides information on all unique carbon atoms in the molecule. The
carbonyl carbon is highly deshielded due to the attached electronegative oxygen and bromine
atoms, making its signal appear significantly downfield.

Expert Interpretation: The carbonyl carbon (C=0) signal is expected in the 165-170 ppm range.
The aromatic carbons will show four distinct signals due to the molecule's symmetry. The ipso-
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carbon attached to the methyl group (C-para) will be shielded relative to the other aromatic
carbons, while the ipso-carbon attached to the carbonyl group (C-ipso) will be deshielded.

Predicted 3C NMR Data (CDCls, 100 MHz)

Carbon Atom Predicted Chemical Shift (6, ppm)
C=0 ~ 167.0

C-ipso (attached to COBr) ~146.0

C-para (attached to CHs) ~132.5

C-ortho ~130.0

C-meta ~129.5

-CHs ~21.8

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups. In 4-
methylbenzoyl bromide, the most prominent and diagnostic feature is the carbonyl (C=0)
stretch.

Expert Interpretation: Acyl halides are known for their high-frequency carbonyl stretching
absorptions. The electronegative bromine atom attached to the carbonyl carbon enhances the
double bond character of the C=0 bond through inductive effects, shifting the stretching
frequency to a higher wavenumber compared to ketones or esters. For p-toluoyl chloride, this
peak appears around 1771 cm~1[3]. Due to bromine being less electronegative than chlorine,
the C=0 stretch for 4-methylbenzoyl bromide is expected at a slightly lower, yet still
characteristically high, frequency.

Key Predicted IR Absorption Bands
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Wavenumber (cm~—?) Vibration Type Intensity

~ 3100-3000 Aromatic C-H Stretch Medium-Weak

~ 2950-2850 Aliphatic C-H Stretch (CHs) Medium-Weak

~1765-1775 C=0 Stretch (Acyl Bromide) Strong, Sharp

~ 1600, ~1480 Aromatic C=C Stretch Medium

~ 850-800 C-—H Ou.t—of—plane bend (para- Strong
disubstituted)

~ 700-600 C-Br Stretch Medium

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of a molecule, aiding in its identification.

Expert Interpretation: The mass spectrum of 4-methylbenzoyl bromide will exhibit a

characteristic molecular ion peak (M*). A key feature will be the isotopic pattern of bromine,

which has two major isotopes, 7°Br and 8!Br, in nearly a 1:1 ratio. This results in two molecular

ion peaks of almost equal intensity at m/z 198 and 200.

The primary fragmentation pathway involves the loss of the bromine radical (*Br), which is a

stable leaving group. This yields the highly stable 4-methylbenzoyl cation (p-toluoyl cation) at

m/z 119. This fragment is often the base peak due to its resonance stabilization. Further

fragmentation of the p-toluoyl cation can occur via the loss of carbon monoxide (CO) to

produce the tolyl cation at m/z 91.

Er_e_dm_te_d_KQy Mass Fragments

lon Structure

Significance

Molecular lon (M*+"), shows 1:1

198, 200 [CsH77°BrOJ*, [CsH781BrO]* o

bromine isotope pattern
119 [CH3CsH4COJ* Base Peak, loss of «Br
91 [CH3CeHal* Loss of CO from m/z 119
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Mass Spectrometry Fragmentation Workflow
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Caption: Proposed ESI-MS fragmentation pathway for 4-methylbenzoyl bromide.

Integrated Spectroscopic Workflow and Protocols

Confirming the identity and purity of 4-methylbenzoyl bromide requires a holistic approach
where data from each spectroscopic method corroborates the others. The workflow below
illustrates this integrated process.

Overall Spectroscopic Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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